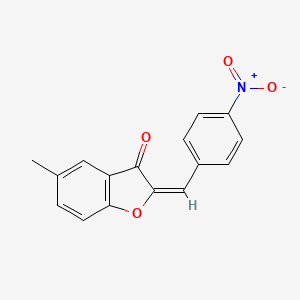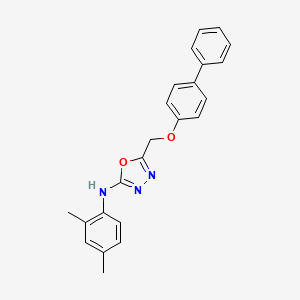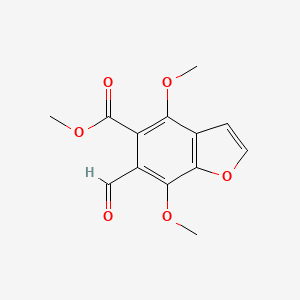
Copper(II) (R)-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate is a coordination compound where copper(II) ion is complexed with ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate typically involves the reaction of copper(II) salts with ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoic acid under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the pH adjusted to facilitate complex formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. This would include the use of large reactors, precise control of reaction conditions, and purification steps to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate can undergo various types of chemical reactions, including:
Oxidation: The copper(II) ion can participate in redox reactions, where it is reduced to copper(I) or oxidized to copper(III).
Substitution: Ligand exchange reactions can occur, where the ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate ligand is replaced by other ligands.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ethylenediamine). Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions may result in new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound is studied for its potential as an antimicrobial agent due to the copper ion’s known biological activity.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for diseases involving copper metabolism.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism by which Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate exerts its effects involves the interaction of the copper(II) ion with various molecular targets. In biological systems, copper ions can interact with proteins and enzymes, affecting their function. The ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate ligand may also play a role in stabilizing the copper ion and facilitating its interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) acetate: Another copper(II) complex with different ligands, used in similar applications.
Copper(II) sulfate: A widely used copper(II) compound with different chemical properties.
Copper(II) chloride: Another common copper(II) compound with distinct reactivity.
Uniqueness
Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate is unique due to the specific structure of its ligand, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other copper(II) compounds may not be as effective.
Propiedades
Fórmula molecular |
C18H32CuN2O10 |
|---|---|
Peso molecular |
500.0 g/mol |
Nombre IUPAC |
copper;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/2C9H17NO5.Cu/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1 |
Clave InChI |
QUFKSSHMEXRJCK-UBKPKTQASA-L |
SMILES isomérico |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.[Cu+2] |
SMILES canónico |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




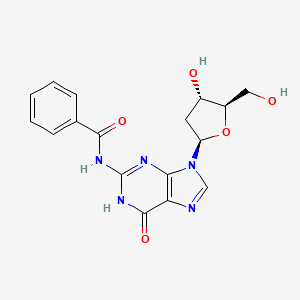
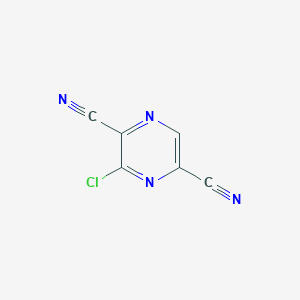
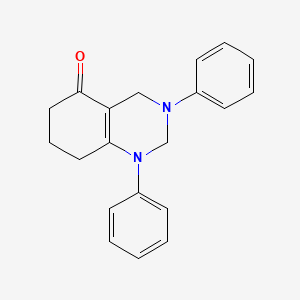
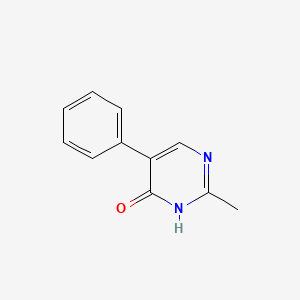

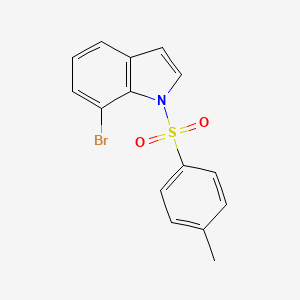
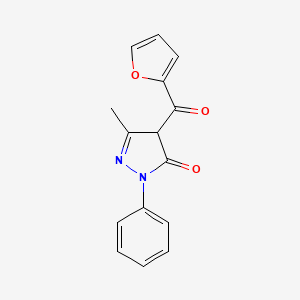
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-](/img/structure/B12907696.png)
